molecular formula C8H17Cl2N3 B1520951 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride CAS No. 1185293-71-3

3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride

Cat. No.: B1520951
CAS No.: 1185293-71-3
M. Wt: 226.14 g/mol
InChI Key: KAYWQJQXFQNLMD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3 and its molecular weight is 226.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Supramolecular Structures

Research has focused on the synthesis and characterization of molecular complexes and supramolecular structures using ligands related to 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine. For example, Guerrero et al. (2015) synthesized ZnII complexes based on hybrid N-pyrazole, N′-imine ligands, which were characterized and analyzed for their 3D supramolecular properties, demonstrating potential applications in supramolecular crystal engineering due to their easy preparation and efficient system, as well as the versatile bonding properties of the heteroatoms present in the ligands (Guerrero et al., 2015).

Synthesis and Reactivity of Organic Compounds

Several studies have focused on the synthesis of novel organic compounds involving derivatives of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine. Drew et al. (2007) synthesized square planar mononuclear Pd(II) complexes, revealing their structure through X-ray crystallography and highlighting their potential in materials science due to their unique helical twists (Drew et al., 2007).

Antimicrobial and Anti-inflammatory Agents

Compounds derived from or related to 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine have been evaluated for their potential as antimicrobial and anti-inflammatory agents. For instance, Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which demonstrated moderate to good antibacterial activity, suggesting the therapeutic potential of these compounds (Asiri & Khan, 2010).

Molecular Docking and Biological Evaluation

Karrouchi et al. (2020) synthesized and characterized a new crystal compound, evaluating its antidiabetic and antioxidant activities through in vitro studies and molecular docking. This research indicates the potential biomedical applications of compounds based on 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine in treating diseases such as diabetes (Karrouchi et al., 2020).

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-3-4-9;;/h6H,3-5,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYWQJQXFQNLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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